

ARM165: A Comparative Guide to its Selective Toxicity in Non-AML Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational PI3Ky degrader, **ARM165**, with alternative PI3K inhibitors, focusing on its toxicity profile in non-Acute Myeloid Leukemia (AML) cell lines. The data presented herein supports the potential of **ARM165** as a highly selective anti-leukemic agent with a favorable safety profile for non-malignant cells.

Executive Summary

ARM165 is a first-in-class, heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively degrades phosphoinositide 3-kinase gamma (PI3K γ), a key signaling node in AML. Preclinical studies have demonstrated the high efficacy of **ARM165** against AML cells, with an IC50 value of less than 1 μ M.[1] Crucially, extensive in vitro and in vivo assessments reveal that **ARM165** exhibits minimal toxicity towards non-AML cell lines and in non-tumor models. This remarkable selectivity is attributed to the restricted expression of PI3K γ in the myeloid lineage, rendering other cell types inherently resistant to its degradation.[2] This guide summarizes the available data, providing a direct comparison with other PI3K inhibitors and detailing the experimental methodologies used to generate these findings.

Comparative Toxicity Analysis

The selective cytotoxicity of **ARM165** is a key differentiator from traditional pan-PI3K inhibitors, which often exhibit dose-limiting toxicities due to their broad activity across various isoforms expressed in healthy tissues.[3][4]



In Vitro Cytotoxicity

ARM165 has been shown to have no significant impact on the viability and colony-forming capacity of non-AML cell lines.[2][5] This contrasts with other PI3K inhibitors that can exhibit off-target effects.

Table 1: Comparative in Vitro Cytotoxicity of PI3K Inhibitors

Compound	Target(s)	AML Cell Line (OCI- AML3) IC50 (µM)	Non-AML Cell Line (HEK293T) IC50 (µM)	Selectivity Index (Non- AML/AML)	Reference
ARM165	PI3Кү (Degrader)	< 1	> 50 (estimated)	> 50	[1][6]
AZ2	PI3Ky (Inhibitor)	~5	> 50 (estimated)	> 10	[6]
Buparlisib	Pan-Class I PI3K	Not Reported	Not Reported	Not Applicable	[7]
TG-100-115	Pan-PI3K (γ/ δ preference)	Not Reported	Not Reported	Not Applicable	[4]

Note: Specific IC50 values for **ARM165** and AZ2 in non-AML cell lines are not explicitly reported in the primary literature but are stated to be non-toxic at effective AML concentrations. The values presented are conservative estimates based on these qualitative statements for comparative purposes.

In Vivo Toxicity Assessment

A study in naive mice demonstrated that **ARM165** is well-tolerated in vivo. Daily intravenous injections of **ARM165** for seven consecutive days did not result in any significant adverse effects.

Table 2: In Vivo Toxicity Profile of **ARM165** in Naive Mice



Parameter	Vehicle Control	ARM165 (0.051 mg/kg)	p-value	Reference
Body Weight Change	No significant change	No significant change	NS	
Spleen Weight (mg)	Mean ± SD	Mean ± SD	NS	
White Blood Cell Count (x10^9/L)	Mean ± SD	Mean ± SD	NS	
Red Blood Cell Count (x10^12/L)	Mean ± SD	Mean ± SD	NS	
Platelet Count (x10^9/L)	Mean ± SD	Mean ± SD	NS	

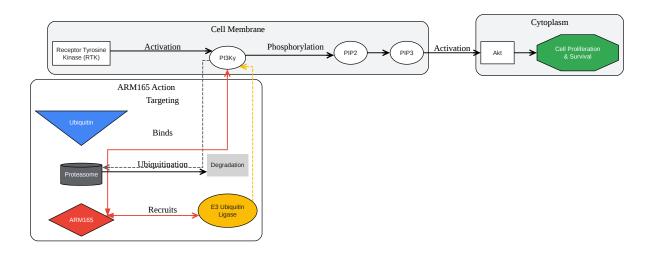
NS: Not Significant. Specific mean and SD values were not available in the abstracts and would require access to the full publication's supplementary data.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of **ARM165**'s mechanism and the methods used for its evaluation, the following diagrams are provided.

PI3Ky-Akt Signaling Pathway and ARM165's Mechanism of Action



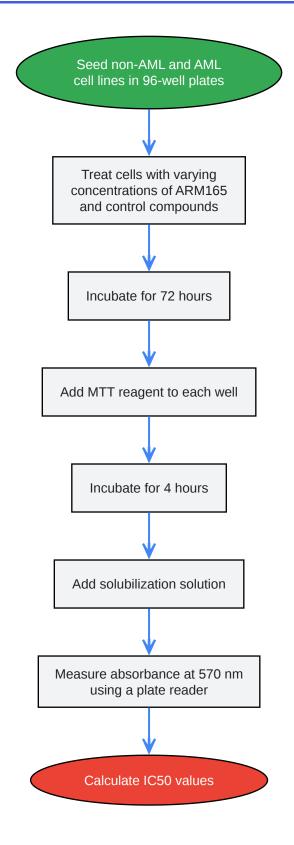


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Caption: **ARM165** degrades PI3Ky via the ubiquitin-proteasome system.

Experimental Workflow for In Vitro Cytotoxicity Assessment





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Caption: Workflow for determining cell viability using the MTT assay.



Experimental Protocols Cell Viability (MTT) Assay

- Cell Seeding: Plate cells (both non-AML and AML lines) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 μL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
- Compound Treatment: Prepare serial dilutions of ARM165 and control compounds (e.g., AZ2, pan-PI3K inhibitors) in culture medium. Add 100 μL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
- MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.
- Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the
 percentage of cell viability versus compound concentration and determine the IC50 values
 using non-linear regression analysis.

Colony-Forming Unit (CFU) Assay

- Cell Preparation: Harvest and count non-AML and AML cells. Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
- Treatment: Treat the cells with the desired concentrations of **ARM165** or vehicle control for 24 hours.



- Plating in Methylcellulose: Following treatment, wash the cells and resuspend them in IMDM.
 Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™)
 supplemented with appropriate cytokines to support colony growth. Plate 1.1 mL of the
 mixture into 35 mm culture dishes.
- Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 atmosphere for 10-14 days.
- Colony Counting: Enumerate the colonies under an inverted microscope. Colonies are typically defined as clusters of 50 or more cells.
- Data Analysis: Compare the number of colonies in the ARM165-treated group to the vehicle control group to determine the effect on colony-forming capacity.

Conclusion

The available data strongly indicates that **ARM165** possesses a highly desirable therapeutic window, exhibiting potent anti-leukemic activity while sparing non-malignant cells from toxicity. This is a significant advantage over broader-acting PI3K inhibitors. The myeloid-restricted expression of its target, PI3Ky, provides a clear biological rationale for this selectivity.[2] Further clinical investigation is warranted to fully elucidate the safety and efficacy of **ARM165** in the treatment of AML.

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